molecular formula C₁₆H₂₈N₂O₁₁ B013547 N,N'-diacetylchitobiose CAS No. 35061-50-8

N,N'-diacetylchitobiose

Cat. No. B013547
CAS RN: 35061-50-8
M. Wt: 424.4 g/mol
InChI Key: PLJAKLUDUPBLGD-VLWZLFBZSA-N
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Description

  • Functionally Related to β-D-glucosaminyl-(1→4)-D-glucosamine : It is involved in the biosynthesis of this specific disaccharide .

Synthesis Analysis

N,N’-diacetylchitobiose can be produced via acid hydrolysis of chitin, but this method is costly and generates acidic waste. Alternatively, enzymatic degradation of chitin by chitinases leads to the formation of N,N’-diacetylchitobiose .


Molecular Structure Analysis

The molecular formula of N,N’-diacetylchitobiose is C₁₆H₂₈N₂O₁₁ , with a molecular weight of approximately 424.40 g/mol . It consists of two N-acetylglucosamine (GlcNAc) units linked by a β-(1→4) glycosidic bond . Here’s the structural depiction:


Chemical Reactions Analysis

N,N’-diacetylchitobiose is involved in chitin degradation pathways. It is produced from chitin by chitinases and serves as a substrate for enzymes like exo-β-D-glucosaminidase. The concerted action of these enzymes leads to the sequential deacetylation and hydrolysis of N,N’-diacetylchitobiose .


Physical And Chemical Properties Analysis

  • Melting Point : N,N’-diacetylchitobiose decomposes at around 245-247°C .
  • Permethylated Mass : Approximately 536.29 g/mol .

Scientific Research Applications

Enzymatic Characterization

N,N’-Diacetylchitobiose is a primary substrate for the enzyme N,N’-Diacetylchitobiose Deacetylase from the extremophile Pyrococcus chitonophagus . This enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . The enzyme is also active, at a reduced level, toward N-acetyl-d-glucosamine or a trimer of N-acetyl-d-glucosamine units .

Structural Analysis

The structure of the enzyme with its main substrate, N,N’-diacetylchitobiose, has been analyzed using X-ray crystallography . The crystallographic analysis includes the structure of the enzyme with its main substrate approaching the active site in a monodentate manner .

Thermodynamic Studies

The thermodynamics of the enzyme that uses N,N’-diacetylchitobiose as its main substrate has been studied using differential scanning calorimetry, isothermal titration calorimetry, and NMR . The enzyme is a hexameric, zinc-containing metalloenzyme that retains its structural integrity up to temperatures slightly exceeding 100 °C .

Antimicrobial Applications

N,N’-Diacetylchitobiose has been reported to possess antimicrobial activity against pathogenic bacteria . In a study, a 1% (w/v) solution of N,N’-Diacetylchitobiose was applied on ready-to-eat shrimp and evaluated as an antimicrobial coating against Listeria monocytogenes during storage at 4 °C .

Food Preservation

The same study also showed that the N,N’-Diacetylchitobiose coating was able to inhibit the growth of Listeria monocytogenes, while maintaining the quality of the ready-to-eat shrimp during refrigerated storage . This suggests potential applications of N,N’-Diacetylchitobiose in food preservation.

Mechanism of Action

  • Chitinase Activity : Chitinases (such as Tk-ChiA) degrade chitin into N-acetylglucosamine (GlcNAc) monomers and N,N’-diacetylchitobiose (GlcNAc₂) .
  • Exo-β-D-glucosaminidase Activity : Exo-β-D-glucosaminidase (Tk-GlmA) hydrolyzes chitobiose (GlcN₂) to GlcNAc and GlcN .
  • Deacetylation : N,N’-diacetylchitobiose is site-specifically deacetylated by Tk-Dac to form GlcN-GlcNAc .

properties

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-CBTAGEKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956505
Record name 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-diacetylchitobiose

CAS RN

35061-50-8
Record name 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diacetylchitobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-diacetylchitobiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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